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Compound of Interest

Compound Name: Di-4-fluorophenyl sulfide

CAS No.: 405-31-2

Cat. No.: B1581481

Get Quote

Executive Summary
Bis(4-fluorophenyl) disulfide (CAS 405-31-2) is a specialized organosulfur compound serving

as a stable, shelf-active precursor for the 4-fluorophenylthio moiety in medicinal chemistry.

Unlike its corresponding thiol (4-fluorobenzenethiol), which is prone to rapid oxidative

degradation and possesses a potent stench, the disulfide offers a robust, odorless alternative

that can be reductively cleaved in situ to generate high-purity nucleophiles.

This guide details the physicochemical profile, synthesis pathways, and critical applications of

CAS 405-31-2, specifically focusing on its role in installing metabolically stable aryl-thioether

motifs in pharmaceutical candidates.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8]
CAS 405-31-2 exists as a low-melting crystalline solid. Its para-fluorine substitution provides a

strategic advantage in drug design by blocking metabolic oxidation at the C4 position while

modulating the lipophilicity of the resulting thioether linkage.
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Table 1: Technical Specifications
Property Data

Chemical Name
Bis(4-fluorophenyl) disulfide; 4,4'-

Difluorodiphenyl disulfide

CAS Number 405-31-2

Molecular Formula C₁₂H₈F₂S₂

Molecular Weight 254.32 g/mol

Appearance
White to pale yellow crystalline solid (Low

melting)

Melting Point
49–51 °C (Note: May appear liquid in warm

environments)

Boiling Point ~315 °C (at 760 mmHg); 151 °C (at 3.5 mmHg)

Solubility
Soluble in Methanol, Acetone, DCM, DMSO;

Insoluble in Water

Flash Point >110 °C

Synthesis & Manufacturing Pathways
The synthesis of CAS 405-31-2 is primarily achieved through the reductive dimerization of

sulfonyl chlorides or the oxidative coupling of thiols. The industrial route favored for scalability

avoids the handling of the toxic free thiol.

Pathway A: Reductive Coupling from Sulfonyl Chloride
(Industrial)
This method utilizes 4-fluorobenzenesulfonyl chloride as the starting material.[1][2] It is reduced

in a two-step process: first to the sulfinate, and then to the disulfide using sulfur dioxide or

hydroiodic acid.

Pathway B: Oxidative Coupling of Thiol (Laboratory)
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In small-scale research settings, 4-fluorobenzenethiol is oxidized using mild oxidants like Iodine

(

) or Hydrogen Peroxide (

) to yield the disulfide.

Visualization: Synthesis Logic
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Figure 1: Convergent synthesis pathways for CAS 405-31-2.
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Figure 1: Convergent synthesis pathways for CAS 405-31-2 showing both industrial reduction

and lab-scale oxidation routes.

Applications in Drug Discovery[13][14][15]
The core utility of CAS 405-31-2 lies in its ability to serve as a "masked" thiolate nucleophile. In

drug development, the 4-fluorophenylthio motif is a privileged substructure.

Metabolic Stability & Bioisosterism
Metabolic Blockade: The fluorine atom at the para position blocks Cytochrome P450-

mediated hydroxylation, significantly extending the half-life of the drug compared to the non-

fluorinated phenylthio analog.

Lipophilicity Modulation: The C-F bond increases the lipophilicity (
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), improving membrane permeability and blood-brain barrier (BBB) penetration.

Electronic Effects: The electron-withdrawing nature of fluorine lowers the pKa of the

thiophenol (approx pKa 6.5 vs 6.0), making the thiolate a better leaving group in certain

enzymatic pockets while retaining nucleophilicity during synthesis.

Key Reaction: In Situ Nucleophile Generation
Researchers prefer the disulfide over the thiol because it allows for the controlled generation of

the active nucleophile (4-fluorobenzenethiolate) without handling the odorous and unstable

thiol directly.

Visualization: Mechanism of Action in Synthesis
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Figure 2: In situ generation of active thiolate for drug conjugation.
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Figure 2: In situ generation of active thiolate for drug conjugation.
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Experimental Protocols
Protocol A: In Situ Thiolate Generation and Coupling
Objective: To install the (4-fluorophenyl)thio moiety onto an alkyl halide scaffold without

isolating the thiol.

Dissolution: Dissolve 1.0 eq of Bis(4-fluorophenyl) disulfide (CAS 405-31-2) in anhydrous

Ethanol or DMF under Nitrogen.

Reduction: Add 2.2 eq of Sodium Borohydride (

) portion-wise at 0°C. Stir for 30 minutes until hydrogen evolution ceases.

Checkpoint: The solution should turn clear, indicating cleavage of the S-S bond to form the

sodium thiolate.

Coupling: Add 2.0 eq of the electrophile (e.g., alkyl bromide) dropwise.

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC

(Hexane:EtOAc).

Workup: Quench with saturated

, extract with Ethyl Acetate, and wash with brine.

Protocol B: Analytical Characterization
1H NMR (CDCl3): Look for the characteristic aromatic multiplet. For the disulfide, the

symmetry yields a simplified spectrum compared to the monosulfide product.

Disulfide:

7.45 (m, 4H), 7.02 (m, 4H).

HPLC: Use a C18 column with Acetonitrile/Water gradient. The disulfide is highly lipophilic

and will elute late.

Safety & Handling (EHS)
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While safer than the free thiol, CAS 405-31-2 requires standard chemical hygiene.

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

Storage: Store in a cool, dry place (<25°C). Although stable, keeping it under inert gas

(Argon) prevents slow surface oxidation.

Spill Cleanup: Solids should be swept up. If melted, absorb with inert material (vermiculite).

Do not wash down drains due to high aquatic toxicity potential of fluorinated sulfides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1581481/docs#bis-4-fluorophenyl-disulfide-technical-
guide-for-drug-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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